Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid
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Overview
Description
Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid is a synthetic compound that features a fluorinated aromatic ring, making it a valuable tool in various fields of scientific research. The presence of the pentafluorophenyl group imparts unique chemical properties, such as increased reactivity and stability, which are beneficial in peptide synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the Fmoc-protected amino acid to a solid support, followed by sequential addition of the desired amino acids. The pentafluorophenyl group is introduced through specific coupling reactions, often using reagents like pentafluorophenyl esters .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. The process involves careful control of reaction parameters, such as temperature, pH, and solvent composition, to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the pentafluorophenyl group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Pentafluorophenyl Esters: Used for coupling reactions in peptide synthesis.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid is used extensively in peptide synthesis due to its stability and reactivity. The pentafluorophenyl group enhances the efficiency of coupling reactions, making it a valuable tool for synthesizing complex peptides .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its unique properties allow for the creation of peptide-based probes and inhibitors that can be used to investigate biological pathways .
Medicine
In medicine, this compound is used in the development of peptide-based therapeutics. Its stability and reactivity make it an ideal candidate for creating drug molecules that can target specific proteins or enzymes .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes, including the creation of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid involves its ability to participate in specific chemical reactions due to the presence of the pentafluorophenyl group. This group enhances the compound’s reactivity, allowing it to form stable bonds with other molecules. The molecular targets and pathways involved depend on the specific application, such as peptide synthesis or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(S)-3-Amino-4-(trifluoro-phenyl)-butyric acid: Similar in structure but with a trifluorophenyl group instead of a pentafluorophenyl group.
Fmoc-(S)-3-Amino-4-(difluoro-phenyl)-butyric acid: Contains a difluorophenyl group, offering different reactivity and stability.
Uniqueness
The uniqueness of Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid lies in the presence of the pentafluorophenyl group, which provides enhanced reactivity and stability compared to other fluorinated analogs. This makes it particularly valuable in applications requiring high efficiency and specificity .
Properties
Molecular Formula |
C25H18F5NO4 |
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Molecular Weight |
491.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid |
InChI |
InChI=1S/C25H18F5NO4/c26-20-17(21(27)23(29)24(30)22(20)28)9-12(10-19(32)33)31-25(34)35-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,18H,9-11H2,(H,31,34)(H,32,33) |
InChI Key |
HCBMYXPXBOUBBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)CC(=O)O |
Origin of Product |
United States |
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